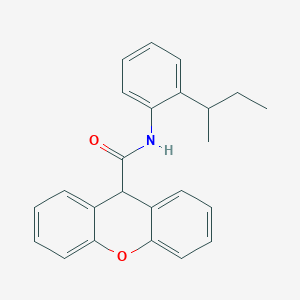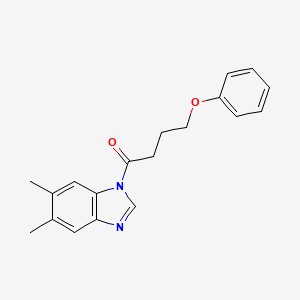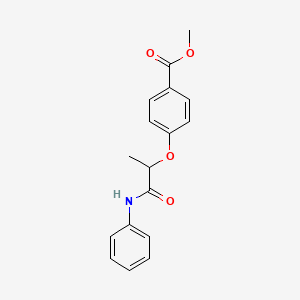
methyl 4-(2-anilino-1-methyl-2-oxoethoxy)benzoate
説明
Methyl 4-(2-anilino-1-methyl-2-oxoethoxy)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MAMOE and is synthesized through a specific method.
科学的研究の応用
MAMOE has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, MAMOE has shown promising results in inhibiting the growth of cancer cells and has been used as a potential drug candidate for the treatment of cancer. In agriculture, MAMOE has been used as a pesticide due to its ability to inhibit the growth of pests. In materials science, MAMOE has been used as a building block for the synthesis of novel materials with unique properties.
作用機序
The mechanism of action of MAMOE is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. MAMOE has also been shown to inhibit the activity of certain enzymes that are involved in the growth of cancer cells. In agriculture, MAMOE is believed to inhibit the activity of certain enzymes that are essential for the growth of pests.
Biochemical and Physiological Effects:
MAMOE has been shown to have minimal toxicity and does not cause any significant biochemical or physiological effects in humans or animals. However, further studies are required to determine the long-term effects of MAMOE exposure.
実験室実験の利点と制限
One of the major advantages of MAMOE is its potential applications in various fields. However, the synthesis process of MAMOE is complex and requires expertise in organic chemistry. Moreover, MAMOE is relatively expensive, which limits its use in large-scale experiments.
将来の方向性
There are several future directions for the research on MAMOE. In medicine, further studies are required to determine the efficacy of MAMOE as a potential drug candidate for the treatment of cancer. In agriculture, further studies are required to determine the optimal concentration of MAMOE for the inhibition of pests. In materials science, further studies are required to explore the potential applications of MAMOE as a building block for the synthesis of novel materials with unique properties.
Conclusion:
In conclusion, Methyl 4-(2-anilino-1-methyl-2-oxoethoxy)benzoate is a chemical compound that has potential applications in various fields such as medicine, agriculture, and materials science. The synthesis process of MAMOE is complex and requires expertise in organic chemistry. MAMOE has been extensively studied for its potential applications in inhibiting the growth of cancer cells and pests. However, further studies are required to determine the long-term effects of MAMOE exposure and its optimal concentration for various applications.
特性
IUPAC Name |
methyl 4-(1-anilino-1-oxopropan-2-yl)oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-12(16(19)18-14-6-4-3-5-7-14)22-15-10-8-13(9-11-15)17(20)21-2/h3-12H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZVCRCXCSGGLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)OC2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{2-fluoro-4-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}azepane](/img/structure/B3974587.png)

![1-(4-nitrophenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B3974597.png)
![N-[1-(1-adamantyl)ethyl]-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3974610.png)
![N-(4-{[3-(4-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide](/img/structure/B3974612.png)
![N~1~-{2-[(heptafluoropropyl)thio]phenyl}-N~2~-[4-(methylsulfonyl)-2-nitrophenyl]glycinamide](/img/structure/B3974620.png)
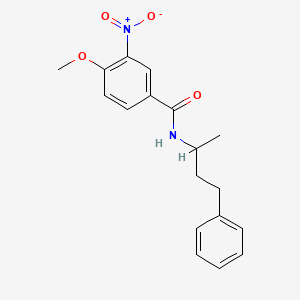
![1-(3-fluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B3974633.png)
![N-(2,6-diethylphenyl)-3-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B3974650.png)
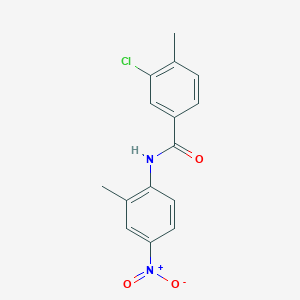
![N-(5-chloro-2-methoxyphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B3974659.png)
![4-[benzyl(tert-butyl)amino]-1-(3-fluorophenyl)-1-phenyl-2-butyn-1-ol](/img/structure/B3974666.png)
